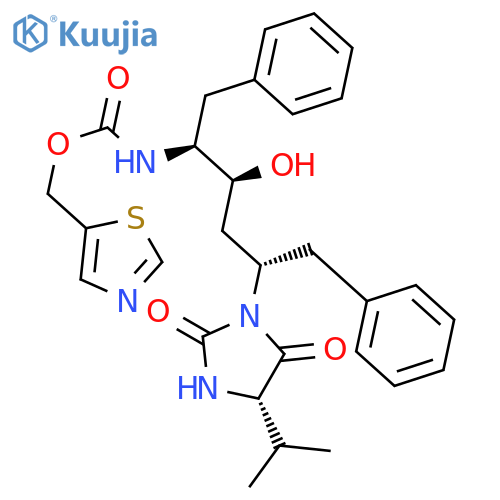Cas no 1010809-61-6 (Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%))

1010809-61-6 structure
商品名:Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%)
Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%) 化学的及び物理的性質
名前と識別子
-
- Des(isopropylthiazolyl) Hydantoin Ritonavir
- 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-((4S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl]carbamate
- Ritonavir EP IMpurity F
- N-[(1S,2S,4S)-2-Hydroxy-4-[(4S)-4-(1-Methylethyl)-2,5-dioxo-1-iMidazolidinyl]-5-phenyl-1-(phenylMethyl)pentyl]carbaMic Acid 5-ThiazolylMethyl Ester
- Des(isopropylthiazolyl)hydantoin ritonavir
- UNII-585AFZ62FT
- Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%)
- Ritonavir specified impurity F [EP]
- Q27261562
- RITONAVIR IMPURITY, HYDANTOIN AMINOALCOHOL- [USP IMPURITY]
- 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- 1010809-61-6
- A937312
- Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate
- Thiazol-5-ylmethyl ((2S,3S,5S)-3-hydroxy-5-((S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl)-1,6-diphenylhexan-2-yl)carbamate
- Carbamic acid, N-[(1S,2S,4S)-2-hydroxy-4-[(4S)-4-(1-methylethyl)-2,5-dioxo-1-imidazolidinyl]-5-phenyl-1-(phenylmethyl)pentyl]-, 5-thiazolylmethyl ester; 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-((4S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl]carbamate; Ritonavir Imp. F (EP)
- 1,3-Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-((4S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate
- Ritonavir impurity, hydantoin aminoalcohol- [USP]
- RITONAVIR IMPURITY F [EP IMPURITY]
- Carbamic acid, N-((1S,2S,4S)-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxo-1-imidazolidinyl)-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester
- 585AFZ62FT
- 1,3-Thiazol-5-ylMethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-((4S
-
- インチ: InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)/t22-,24-,25-,26-/m0/s1
- InChIKey: CDGZDJUYEAMJKJ-GKXKVECMSA-N
- ほほえんだ: CC(C)[C@H]1C(=O)N(C(=O)N1)[C@@H](Cc2ccccc2)C[C@@H]([C@H](Cc3ccccc3)NC(=O)OCc4cncs4)O
計算された属性
- せいみつぶんしりょう: 550.22499137g/mol
- どういたいしつりょう: 550.22499137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 39
- 回転可能化学結合数: 13
- 複雑さ: 818
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 149Ų
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 85 - 88°C
- ようかいど: Insuluble (1.3E-3 g/L) (25 ºC),
Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D290215-5mg |
Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%) |
1010809-61-6 | 5mg |
$ 227.00 | 2023-09-08 | ||
| A2B Chem LLC | AE12648-50mg |
Des(isopropylthiazolyl) Hydantoin Ritonavir |
1010809-61-6 | 50mg |
$1844.00 | 2024-04-20 | ||
| A2B Chem LLC | AE12648-5mg |
Des(isopropylthiazolyl) Hydantoin Ritonavir |
1010809-61-6 | 5mg |
$338.00 | 2024-04-20 | ||
| TRC | D290215-50mg |
Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%) |
1010809-61-6 | 50mg |
$ 1774.00 | 2023-09-08 |
Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%) 関連文献
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
1010809-61-6 (Des(isopropylthiazolyl) Hydantoin Ritonavir (>90%)) 関連製品
- 1010809-43-4(Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
